molecular formula C19H20Cl2N2OS B5096194 1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone;hydrochloride

1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone;hydrochloride

Cat. No.: B5096194
M. Wt: 395.3 g/mol
InChI Key: YFSNXMUCKBFCED-UHFFFAOYSA-N
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Description

1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone;hydrochloride is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone;hydrochloride involves several steps. One common synthetic route includes the reaction of 2-chlorophenothiazine with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone;hydrochloride involves its interaction with various molecular targets and pathways. It primarily acts by binding to dopamine receptors, particularly the D2 receptor, which inhibits dopamine activity in the brain. This action is responsible for its antipsychotic effects . Additionally, the compound can block the chemoreceptor trigger zone in the brain, leading to its antiemetic properties .

Properties

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2OS.ClH/c20-14-8-9-18-16(12-14)22(15-6-2-3-7-17(15)24-18)19(23)13-21-10-4-1-5-11-21;/h2-3,6-9,12H,1,4-5,10-11,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSNXMUCKBFCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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